Optimized Mass Shift (+5 Da) for Minimal Isotopic Interference Compared to Unlabeled Cyprodinil
Cyprodinil-d5 provides a distinct +5 Da mass shift from the native Cyprodinil analyte (C14H15N3; m/z 226.1 [M+H]+). This shift is sufficient to place the internal standard's quantifier ion (m/z 231.1 [M+H]+) outside the natural isotopic distribution of Cyprodinil, thereby minimizing cross-talk and ensuring accurate peak integration. This is a critical performance advantage over unlabeled Cyprodinil, which cannot serve as an internal standard due to complete spectral overlap.
| Evidence Dimension | Mass-to-charge ratio difference of molecular ion ([M+H]+) in positive ion mode electrospray ionization (ESI) MS. |
|---|---|
| Target Compound Data | m/z 231.1 (Cyprodinil-d5) |
| Comparator Or Baseline | m/z 226.1 (Unlabeled Cyprodinil) |
| Quantified Difference | +5 Da |
| Conditions | ESI-MS in positive ion mode. |
Why This Matters
This specific mass difference is essential for the co-elution and independent detection of the internal standard and analyte, which is the foundational requirement for accurate quantitation via IDMS and prevents the use of unlabeled Cyprodinil for this purpose.
